Phenylguanidine nitrate

Description

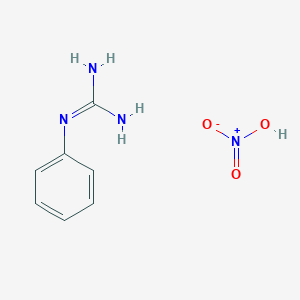

Structure

3D Structure of Parent

Properties

IUPAC Name |

nitric acid;2-phenylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.HNO3/c8-7(9)10-6-4-2-1-3-5-6;2-1(3)4/h1-5H,(H4,8,9,10);(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHKZQUSGDYVOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C(N)N.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379465 | |

| Record name | Nitric acid--N''-phenylguanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18860-78-1 | |

| Record name | Nitric acid--N''-phenylguanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | phenylguanidine nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Phenylguanidine Nitrate

Synthetic Routes for Phenylguanidine Nitrate (B79036)

Synthesis from Aniline (B41778), Nitric Acid, and Cyanamide (B42294)

A common laboratory-scale synthesis of phenylguanidine nitrate involves the direct reaction of aniline, nitric acid, and cyanamide. prepchem.comd-nb.info In a typical procedure, aniline is treated with concentrated nitric acid and an aqueous solution of cyanamide in a solvent such as ethanol (B145695). prepchem.com The reaction mixture is heated under reflux for an extended period, often around 20 hours. prepchem.com Upon cooling, the this compound product precipitates and can be collected by filtration. prepchem.com Purification is typically achieved through recrystallization from a suitable solvent like ethanol. prepchem.com

Microwave-assisted synthesis offers a more rapid alternative. In this approach, a mixture of an aniline derivative, nitric acid, and aqueous cyanamide solution is heated in a microwave reactor at elevated temperatures (e.g., 150 °C) for a much shorter duration, typically 15-30 minutes. d-nb.info After cooling, the product is precipitated by adding it to a non-polar solvent like diethyl ether. d-nb.info

Preparation via Alkylamine Nitrates and Calcium Cyanamide

An alternative route to substituted guanidine (B92328) nitrates, including this compound, utilizes the reaction of alkylamine nitrates with calcium cyanamide. cdnsciencepub.com This method is analogous to the industrial production of guanidine nitrate from ammonium (B1175870) nitrate and calcium cyanamide. cdnsciencepub.com

In this process, an aqueous solution of an alkylamine nitrate (such as aniline nitrate) and calcium cyanamide is heated. cdnsciencepub.com This reaction was found to produce higher yields of this compound compared to other alkylguanidine nitrates. cdnsciencepub.com The direct fusion of alkylamine nitrates with calcium cyanamide at elevated temperatures (around 110°C) has also been explored. cdnsciencepub.com

Urea (B33335) Fusion Method for Guanidine Nitrate Precursors

The urea fusion method is a significant industrial process for producing guanidine nitrate, a key precursor that can be conceptually related to the synthesis of substituted guanidines. This method involves the reaction of urea with ammonium nitrate in a molten state. at.uasciencemadness.org The presence of urea helps to lower the melting point of the mixture, allowing the reaction to proceed at more moderate temperatures and reducing the hazards associated with molten ammonium nitrate. at.uagoogle.com

The reaction is typically carried out by heating a mixture of urea and ammonium nitrate. sciencemadness.org The process can be hazardous due to the explosive nature of ammonium nitrate mixtures, especially in anhydrous conditions at high temperatures. at.uagoogle.com The addition of water was an earlier modification to lower the fusion temperature, but this can lead to the formation of by-products such as dicyandiamide (B1669379) and melamine. at.uagoogle.com

Consideration of Specific Reagents and Catalysts in Guanidine Synthesis

The synthesis of guanidines, including this compound, can be influenced by the choice of reagents and catalysts. Classical methods for guanidine synthesis often employ guanylating agents like carbodiimides, thioureas, isothioureas, and cyanamides. researchgate.net

In the context of guanidine nitrate synthesis from urea and ammonium nitrate, silica (B1680970) gel is a commonly used catalyst. sciencemadness.orggoogleapis.com The catalyst facilitates the reaction in the molten state. sciencemadness.org However, the catalyst can be susceptible to poisoning by impurities such as phosphates and borates present in commercial-grade ammonium nitrate. dtic.mil

Other catalytic systems have been explored for various guanidine syntheses. For instance, aluminum sulphate has been used to facilitate the removal of water in the reaction of urea and ammonium chloride under pressure to produce guanidine. cdnsciencepub.com The use of chiral guanidine derivatives as organocatalysts is also a significant area of research, particularly in asymmetric synthesis. ineosopen.org

Comparison of Synthetic Methodologies: Yield, Purity, Scalability, and Cost Efficiency

The various synthetic methodologies for producing guanidine nitrate and its derivatives exhibit different advantages and disadvantages in terms of yield, purity, scalability, and cost-efficiency.

| Method | Typical Yield | Purity | Scalability | Cost Efficiency |

| Aniline, Nitric Acid, Cyanamide | 52-56% d-nb.info | Recrystallization often required prepchem.com | Suitable for lab-scale; microwave-assisted is rapid d-nb.info | Depends on the cost of starting materials. |

| Alkylamine Nitrates, Calcium Cyanamide | Variable, higher for this compound cdnsciencepub.com | Requires separation from calcium salts cdnsciencepub.com | Potentially scalable, building on industrial guanidine nitrate processes. cdnsciencepub.com | Calcium cyanamide is a relatively inexpensive starting material. |

| Urea Fusion (for Guanidine Nitrate) | Up to 92% (with urea) at.ua | Can be affected by by-products like dicyandiamide and melamine. at.uagoogle.com | Highly scalable for industrial production. at.uagoogle.com | Generally cost-effective due to inexpensive raw materials (urea, ammonium nitrate). at.ua |

| Urea, Ammonium Nitrate, Silica Gel | ~60% (lab scale) sciencemadness.org | Can be affected by catalyst poisoning. dtic.mil | Scalable to pilot plant and industrial levels. dtic.mil | Considered to have cost advantages over aqueous fusion processes. dtic.mil |

The direct synthesis from aniline, nitric acid, and cyanamide is a straightforward laboratory method. prepchem.comd-nb.info The use of alkylamine nitrates and calcium cyanamide offers an alternative based on established industrial chemistry. cdnsciencepub.com The urea fusion method, particularly with the addition of urea to lower the melting point, is a high-yield, scalable, and cost-effective industrial process for the precursor guanidine nitrate. at.ua The catalytic reaction of urea and ammonium nitrate over silica gel also presents a viable and economically advantageous route for large-scale production. dtic.mil

Reaction Mechanisms and Kinetics in this compound Formation

The formation of guanidine derivatives involves complex reaction mechanisms and is influenced by various kinetic factors. The specific pathway can depend on the chosen reagents and conditions.

Dehydration Processes in Alkylnitroguanidine Formation from Alkylguanidine Nitrate

The conversion of alkylguanidine nitrates to their corresponding alkylnitroguanidines by treatment with sulfuric acid is a significant related reaction. cdnsciencepub.com This transformation was initially thought to be a simple dehydration process, where sulfuric acid removes one molecule of water from the alkylguanidine nitrate salt. cdnsciencepub.com This method is part of a broader strategy for preparing N-alkyl-N'-nitroguanidines, which involves neutralizing an alkylamine with nitric acid, reacting it with cyanamide to form the alkylguanidine nitrate, and subsequently dehydrating this intermediate. google.com

Nitrating Mixture Considerations: NO₂⁺ Ions in Guanidine Nitrate-Sulphuric Acid

Further investigation into the reaction between guanidine nitrate and sulfuric acid has revealed that it is more accurately described as a nitration reaction rather than a simple dehydration. cdnsciencepub.com The mixture of concentrated sulfuric acid and nitric acid generates the highly electrophilic nitronium ion (NO₂⁺). byjus.comquora.com Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a water molecule to form the nitronium ion. byjus.com This powerful electrophile is the active species responsible for the nitration. cdnsciencepub.combyjus.com This mechanism, involving the presence of NO₂⁺ ions, is likely responsible for the formation of alkylnitroguanidines from alkylguanidine nitrates and provides a more accurate model than the dehydration hypothesis. cdnsciencepub.com In the specific case of treating this compound with this acid mixture, nitroguanidine (B56551) itself has been isolated as a product. cdnsciencepub.com

Thermodynamic and Kinetic Parameters Influencing Synthesis

While specific thermodynamic and kinetic data for this compound synthesis are not extensively detailed in the available literature, general principles of chemical synthesis apply. The rate and outcome of the synthesis are influenced by key parameters such as temperature, pressure, and reactant concentrations. researchgate.netdtu.dk For nitration reactions, which are typically exothermic, temperature control is crucial to prevent side reactions and ensure safety. byjus.com The study of reaction kinetics involves determining parameters like the rate constant, activation energy, and Arrhenius constant, which quantify the reaction's speed and its temperature dependence. researchgate.net Thermodynamic parameters, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), determine the spontaneity and equilibrium position of the reaction. researchgate.net The interplay of these factors is critical for optimizing reaction conditions to achieve high yields and purity of the desired product. nih.gov

Advanced Synthetic Strategies and Modifications

To synthesize more complex molecules containing the phenylguanidine moiety or to control the reactivity of the guanidine group, chemists employ advanced strategies such as the use of protecting groups and the targeted formation of various salts.

Salt Formation of Phenylguanidine with Various Acids

Phenylguanidine, as a strong base, readily forms salts with a wide range of inorganic and organic acids. This compound is itself a salt formed with nitric acid. The formation of different salts can alter the compound's physical properties, such as solubility and crystallinity, which is important for purification and handling. The process typically involves treating the free base form of phenylguanidine with a stoichiometric amount of the desired acid in a suitable solvent. google.com

Examples of phenylguanidine salts include:

Phenylguanidine hydrochloride: Formed by treating the free base with hydrochloric acid.

Phenylguanidine carbonate: Formed from the reaction between N-phenylguanidine and carbonic acid. cymitquimica.com

Other salts mentioned in the literature include those formed with acetate, ascorbate, benzoate, citrate, maleate, mesylate, phosphate, succinate, sulfate, and tartrate. google.com

This versatility in salt formation is a key chemical property of phenylguanidine and its derivatives.

Purification Techniques for this compound and Related Compounds

The isolation and purification of this compound and analogous guanidinium (B1211019) salts are critical steps in their synthesis to ensure the removal of unreacted starting materials, byproducts, and other impurities. The inherent polarity and salt-like character of these compounds dictate the selection of appropriate purification methodologies. The primary techniques employed are recrystallization and various forms of chromatography, with the choice depending on the scale of the preparation and the nature of the impurities.

Recrystallization

Recrystallization is the most common and often the most effective method for purifying solid organic compounds like this compound. This technique relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.

Solvent Selection: The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point. For this compound and its derivatives, polar solvents are generally effective.

Alcohols: Ethyl alcohol and propan-2-ol are frequently cited for the recrystallization of this compound. prepchem.comd-nb.info In one documented procedure, crude this compound is purified by recrystallization from ethyl alcohol to yield a white crystalline solid. prepchem.com Another study reports the use of propan-2-ol for the recrystallization of N-phenylguanidinium nitrate, resulting in light purple crystals. d-nb.info Substituted N-arylguanidinium nitrates have also been successfully recrystallized from ethanol and propan-2-ol. d-nb.info

Water: For many substituted guanidine nitrates, water is an effective recrystallization solvent. cdnsciencepub.com However, for some guanidinium salts, recrystallization from water can be challenging due to high solubility or the formation of hydrates. google.com In such cases, concentrating the aqueous solution under reduced pressure may be necessary to induce crystallization. google.com

Mixed Solvent Systems: When a single solvent does not provide the desired solubility profile, a mixed solvent system can be employed. Common combinations include ethanol/ether and toluene/heptane for related substituted guanidines. google.comgoogle.com In this method, the compound is typically dissolved in a solvent in which it is highly soluble (the "good" solvent), and then a solvent in which it is poorly soluble (the "bad" solvent) is added until turbidity is observed. The solution is then heated until it becomes clear and allowed to cool slowly for crystal formation.

General Recrystallization Procedure:

The crude this compound is dissolved in a minimum amount of the hot recrystallization solvent.

The hot solution is filtered, if necessary, to remove any insoluble impurities.

The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

The purified crystals are collected by suction filtration.

The crystals are washed with a small amount of cold solvent to remove any residual impurities adhering to the crystal surface.

The purified product is dried, often under vacuum, to remove the last traces of solvent.

The effectiveness of recrystallization is often assessed by the melting point of the purified compound and spectroscopic analysis. For instance, purified this compound exhibits a melting point of 125-127 °C. prepchem.com

| Compound | Recrystallization Solvent(s) | Reference |

| This compound | Ethyl alcohol | prepchem.com |

| N-phenylguanidinium nitrate | Propan-2-ol | d-nb.info |

| Substituted guanidine nitrates | Water | cdnsciencepub.com |

| N-(l-naphthyl)-N'-(3-fluorophenyl)-N'-methyl guanidine HCl | Absolute ethanol/ether | google.com |

| A phenyl guanidine derivative | Toluene/heptane | google.com |

Chromatographic Methods

Chromatography provides an alternative and often more powerful method for purification, especially for complex mixtures or when impurities have similar solubility to the desired product.

Liquid Chromatography (LC): Liquid chromatography is a versatile technique for the separation of guanidino compounds. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used analytical technique that can be adapted for the preparative purification of guanidino compounds. researchgate.net The stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as water-acetonitrile or water-methanol, often with an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.

Ion-Exchange Chromatography: Given the cationic nature of the phenylguanidinium (B1229882) ion, cation-exchange chromatography is a suitable purification method. In this technique, the positively charged phenylguanidinium ions bind to a negatively charged stationary phase. They are subsequently eluted by increasing the salt concentration or changing the pH of the mobile phase.

Flash Chromatography: For larger scale purifications, flash chromatography over silica gel can be employed. orientjchem.org A solvent system of appropriate polarity is used to separate the target compound from less polar or more polar impurities. For polar compounds like guanidine derivatives, polar solvent systems such as methanol (B129727) in dichloromethane (B109758) are often used. thieme-connect.com

Gas Chromatography (GC): Direct analysis of highly polar and non-volatile compounds like this compound by GC is generally not feasible. However, GC methods have been developed for the analysis of various guanidino compounds after a pre-column derivatization step. oup.comnih.gov This converts the non-volatile analytes into more volatile derivatives suitable for GC analysis. While primarily an analytical technique, the principles can inform the development of purification strategies by identifying the nature and number of impurities present.

Other Purification Techniques

Electrodialysis: For the recovery of guanidine salts from dilute and contaminated aqueous solutions, electrodialysis has been described as a viable method. This technique uses ion-exchange membranes and an electric field to separate and concentrate the salt, offering an alternative to energy-intensive evaporation methods. google.com

Adsorption: Methods involving adsorption onto carbonaceous or clay adsorbents have been patented for the removal of guanidine compounds from aqueous media. google.com This can be useful as a preliminary purification step to remove specific types of impurities.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

The FT-IR spectrum of phenylguanidine nitrate (B79036) displays a series of absorption bands that correspond to the fundamental vibrations of its functional groups. The high-wavenumber region is characterized by stretching vibrations of N-H and C-H bonds. Aromatic C-H stretching vibrations typically appear as a cluster of weak to moderate bands just above 3000 cm⁻¹. wiley.com The N-H stretching vibrations of the guanidinium (B1211019) group are observed as broad bands in the region of 3100-3400 cm⁻¹, with the broadening attributable to extensive hydrogen bonding within the crystal lattice.

The double bond region of the spectrum is particularly informative. Aromatic C=C ring stretching vibrations are found around 1600 cm⁻¹ and 1500 cm⁻¹. wiley.com The C=N stretching of the guanidinium moiety gives rise to a strong absorption band, expected around 1680 cm⁻¹. rsc.org One of the most prominent features in the spectrum is a very strong and broad band associated with the asymmetric stretching of the nitrate anion, which is typically observed between 1350-1380 cm⁻¹. upi.eduresearchgate.net

FT-Raman spectroscopy provides complementary information to FT-IR, as different selection rules govern the activity of vibrational modes. While water is a strong absorber in IR, it produces a weak Raman signal, making Raman spectroscopy particularly useful for analyzing aqueous samples or hydrated crystals. horiba.com

In the FT-Raman spectrum of phenylguanidine nitrate, a key diagnostic peak is the intense, sharp band corresponding to the symmetric stretching vibration (ν₁) of the nitrate ion, which appears consistently around 1046 cm⁻¹. nih.govmit.edu This peak is a definitive marker for the nitrate ion. Other bands related to the nitrate group can be observed at approximately 1657 cm⁻¹, 1285 cm⁻¹, and 854 cm⁻¹. researchgate.net The aromatic ring vibrations also give rise to distinct signals, including the ring-breathing mode. The low-frequency region (10-200 cm⁻¹) of the Raman spectrum can provide information on the lattice vibrations of the crystal. horiba.com

The vibrational bands of this compound can be assigned to specific motions within its constituent ions. The free nitrate ion possesses D₃h symmetry, but in the crystalline environment of the salt, this symmetry is lowered, leading to the splitting of degenerate vibrational modes and the activation of otherwise silent modes.

For the nitrate ion, the primary IR-active mode is the degenerate asymmetric stretch (ν₃), which is observed as a strong, often split, band around 1350-1380 cm⁻¹. upi.eduresearchgate.net The out-of-plane bending mode (ν₂) is also IR-active and appears near 840 cm⁻¹. upi.edu In Raman spectroscopy, the symmetric stretch (ν₁) is the most prominent feature, appearing around 1046 cm⁻¹, a band that is typically very weak or absent in the IR spectrum. nih.govmit.edu

The phenylguanidinium (B1229882) cation's functional groups are also clearly identifiable. The phenyl ring is characterized by its C-H stretches (>3000 cm⁻¹) and C=C ring stretches (around 1600 and 1500 cm⁻¹). The guanidinium group shows characteristic N-H stretches and bends, as well as a prominent C=N stretch around 1680 cm⁻¹. rsc.org

Table 1: Characteristic Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3400 - 3100 | Broad, Strong | N-H Stretching | Guanidinium |

| ~3100 - 3000 | Medium-Weak | Aromatic C-H Stretching | Phenyl |

| ~1680 | Strong | C=N Stretching | Guanidinium |

| ~1657 | Medium | NO-related Vibration | Nitrate |

| ~1600, ~1500 | Medium | C=C Ring Stretching | Phenyl |

| ~1380 - 1350 | Very Strong, Broad | Asymmetric N-O Stretching (ν₃) | Nitrate |

| ~1285 | Medium | NO-related Vibration | Nitrate |

| ~1046 | Very Strong (Raman) | Symmetric N-O Stretching (ν₁) | Nitrate |

| ~854, ~815-840 | Medium | Out-of-plane Bending (ν₂) | Nitrate |

| ~770 - 690 | Strong | C-H Out-of-plane Bending | Phenyl |

Electronic Spectroscopy

Electronic spectroscopy probes the transitions of electrons between different energy levels within a molecule upon absorption of UV or visible light. libretexts.orgmsu.edu

UV-Visible spectroscopy of phenylguanidine and its salts reveals important information about its electronic structure. The guanidinium group acts as an auxochrome, a group that modifies the light-absorbing properties of a chromophore (in this case, the phenyl ring). nih.govslideshare.net The absorption of UV radiation corresponds to the excitation of outer electrons, typically involving π → π* and n → π* transitions in unsaturated systems like the phenyl ring. shu.ac.ukyoutube.com

Studies combining experimental measurements and Time-Dependent Density Functional Theory (TD-DFT) calculations have elucidated the electronic transitions in phenylguanidine (PHGU). nih.govresearchgate.net The UV/Vis spectra are influenced by the solvent and, most significantly, by protonation. nih.govresearchgate.net Protonation of the guanidine (B92328) group to form the phenylguanidinium cation results in a hypsochromic shift (a shift to shorter wavelengths or higher energies) of the low-energy absorption bands. nih.govresearchgate.net This shift indicates that more energy is required for the electronic transition in the protonated form compared to the neutral molecule. The interaction with the nitrate anion in this compound would then modulate these electronic transitions. barbatti.org

Table 1: Representative Electronic Transitions in Phenylguanidine Derivatives

| Compound/Condition | Transition Type | Effect on λmax | Reference |

|---|---|---|---|

| Phenylguanidine (Neutral) | π → π* | Baseline absorption | nih.gov |

| Phenylguanidinium (Protonated) | π → π* | Hypsochromic Shift (Blue Shift) | nih.govresearchgate.net |

This table is generated based on described effects in the literature; specific wavelength values may vary with solvent and anion.

Photoluminescence (PL) spectroscopy provides insights into the emissive properties of a compound after it absorbs light. While specific PL studies focused solely on this compound are not prominent in the surveyed literature, the luminescence of related systems offers valuable context. For instance, the introduction of metal ions into complexes with ligands containing guanidine-like structures can enhance absorption and influence fluorescent properties. mdpi.com

In a different context, 1-phenylguanidine (B1195490) (PGua) has been used as an additive to passivate defects in perovskite films for solar cells. nih.gov In this application, the PGua-treated films exhibit a significantly higher photoluminescence quantum yield (PLQY) of 6.5% compared to untreated films (1.47%). nih.gov This enhancement suggests that the phenylguanidinium moiety can effectively reduce non-radiative recombination pathways, thereby boosting luminescence. nih.gov The PL properties of pure this compound would depend on the electronic structure of the phenylguanidinium cation and how its excited states decay, which can be influenced by aggregation and intermolecular interactions in the solid state. nih.gov

The UV/Vis spectrum of phenylguanidine is highly sensitive to its chemical environment, particularly to protonation and subsequent anion binding. As established, protonation of the guanidine group to form the phenylguanidinium ion induces a hypsochromic (blue) shift in the absorption spectrum. nih.govacs.org

This effect can be used to study anion interactions. When the phenylguanidinium cation forms a complex with an anion, such as nitrate, the hypsochromic shift is reduced. nih.govbarbatti.org The magnitude of this reduction is correlated with the basicity of the anion and the strength of the hydrogen bonding interaction between the guanidinium group and the anion. nih.govbarbatti.org This principle forms the basis for using chromophore-guanidine compounds as selective anion sensors. barbatti.org For a series of phenylguanidine salts, the λmax values are directly related to the properties of the counter-anion, demonstrating a clear structure-property relationship that is observable via UV-Vis spectroscopy. nih.gov

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry is a key analytical technique for determining the mass-to-charge ratio of ions, allowing for molecular weight determination and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that separates chemical mixtures by gas chromatography and then identifies the components at a molecular level using mass spectrometry. While GC/MS is a powerful tool for the analysis of volatile and thermally stable compounds, its direct application to ionic salts like this compound is challenging due to the compound's low volatility.

However, the underlying principles of mass spectrometry are crucial for its characterization, often using techniques like Electrospray Ionization (ESI-MS). researchgate.net For related, more volatile compounds like 1,3-diphenylguanidine (B1679371) (DPG), GC-MS and more commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are used for detection and quantification in various samples. acs.orgnih.gov In synthetic chemistry, mass spectrometry is an indispensable tool. For example, in a synthesis involving phenylguanidinium nitrate as a reactant, the resulting product was characterized by ¹H-NMR and elemental analysis, with mass spectrometry confirming the molecular weight of the final compound. google.com For the purpose of identifying "unknowns" or monitoring reactions involving phenylguanidine derivatives, LC-MS with a soft ionization technique like ESI would be the method of choice, as it preserves the molecular ion for identification. acs.orgrsc.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. By comparing the experimentally determined mass percentages of the constituent elements with the calculated theoretical values, the purity and empirical formula of the synthesized compound can be verified. The theoretical composition of this compound, derived from its molecular formula C₇H₁₀N₄O₃, is presented below.

Table 1: Elemental Composition of this compound (C₇H₁₀N₄O₃)

| Element | Symbol | Atomic Mass ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 42.43 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 5.09 |

| Nitrogen | N | 14.007 | 4 | 56.028 | 28.27 |

| Oxygen | O | 15.999 | 3 | 47.997 | 24.21 |

| Total | 198.18 | 100.00 |

Note: The molecular weight is 198.18 g/mol . nih.gov

Crystallographic Studies

Crystallographic techniques are indispensable for elucidating the three-dimensional arrangement of atoms within a crystalline solid. These methods provide definitive information about molecular structure, bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Crystal Structure Determination

For this compound, an SC-XRD analysis would reveal the exact spatial relationship between the phenylguanidinium cation and the nitrate anion. The data obtained would include the crystal system (e.g., monoclinic, orthorhombic), the space group, and the precise coordinates of each atom in the asymmetric unit. While specific experimental data for this compound is not detailed in the provided search results, the technique's application would be essential for a complete structural elucidation. mdpi.com

Powder X-ray Diffraction for Crystalline Nature Confirmation

Powder X-ray diffraction (PXRD) is a powerful technique used to confirm the crystalline nature of a bulk sample and to identify different solid forms. americanpharmaceuticalreview.com Unlike SC-XRD, which requires a single crystal, PXRD is performed on a finely powdered sample containing a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a unique fingerprint of the crystalline phase. researchgate.net

A crystalline material like this compound will produce a PXRD pattern characterized by a series of sharp, well-defined peaks at specific diffraction angles (2θ). researchgate.netresearchgate.net The position and intensity of these peaks are determined by the crystal lattice structure. In contrast, an amorphous material, which lacks long-range atomic order, would produce a pattern with one or more broad, diffuse halos. americanpharmaceuticalreview.com Therefore, PXRD is a crucial tool for verifying that a synthesized batch of this compound is indeed crystalline and to check for the presence of any other crystalline phases or polymorphs. dectris.comnih.gov

Analysis of Inter- and Intra-molecular Interactions and Hydrogen Bonding Networks

The crystal structure of this compound is stabilized by a network of intermolecular forces, primarily strong hydrogen bonds. These non-covalent interactions dictate the packing of ions in the solid state. libretexts.org

In the crystal lattice, the phenylguanidinium cation acts as a hydrogen bond donor, while the nitrate anion serves as a hydrogen bond acceptor. nih.gov The guanidinium group [C(NH₂)₃]⁺ is known for its ability to form multiple hydrogen bonds. In the case of phenylguanidine, the N-H groups are the donor sites. The nitrate anion (NO₃⁻), with its three oxygen atoms, is an effective hydrogen bond acceptor.

The primary interaction is the N-H···O hydrogen bond between the hydrogen atoms of the guanidinium group and the oxygen atoms of the nitrate ion. These interactions link the cations and anions into an extensive three-dimensional network. rsc.orgmdpi.com Studies on similar molecular systems containing urea (B33335) functionalities (which are structurally related to guanidine) and nitrate anions show N···O distances for N-H···O hydrogen bonds in the range of approximately 2.8 Å to 3.1 Å. nih.gov It is expected that the hydrogen bonds in this compound would fall within a similar range, creating a stable, charge-neutral crystalline solid. The analysis of these hydrogen bond networks is critical for understanding the structure and stability of the compound. uni-bayreuth.de

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties with a favorable balance between computational cost and accuracy. DFT calculations for phenylguanidine nitrate (B79036) and related compounds involve optimizing the molecular structure and analyzing various electronic and chemical parameters.

The first step in most quantum chemical calculations is geometry optimization, which locates the minimum energy structure on the potential energy surface. utwente.nl For phenylguanidine nitrate, this process involves adjusting the bond lengths, bond angles, and dihedral angles of the phenylguanidinium (B1229882) cation and its associated nitrate anion until a stable conformation is reached.

Theoretical studies on similar compounds, such as 2-(1-Phenylethylideneamino) guanidine (B92328) and guanidinium (B1211019) nitrate, have been successfully performed using DFT methods like B3LYP with basis sets such as 6-311+G(d,p). dergipark.org.tr In the case of this compound, optimization would confirm the planarity of the guanidinium group, influenced by the sp² hybridized central carbon atom, and determine the twist angle of the phenyl ring relative to this plane. researchgate.net The calculations would also define the hydrogen bonding interactions between the phenylguanidinium cation's N-H groups and the oxygen atoms of the nitrate anion, which are critical to the salt's crystal structure and stability. uj.edu.pl The optimized geometric parameters obtained from these calculations are typically in good agreement with experimental data from X-ray diffraction, with minor deviations attributed to the calculations being performed on an isolated molecule in the gas phase versus the solid-state crystal lattice in experiments. dergipark.org.tr

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity and electronic properties. dergipark.org.tr The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. edu.krd A small energy gap suggests high reactivity and that the molecule is a "soft" molecule, while a large gap indicates high stability and "hardness". dergipark.org.tredu.krd

For compounds related to this compound, DFT calculations have been used to determine these values. The HOMO-LUMO transition often involves an intramolecular charge transfer. dergipark.org.tr In a study on phenylpiperazinium nitrate, a structurally similar salt, the HOMO-LUMO gap was calculated to be 4.24 eV. researchgate.net In another analysis of 2-(1-Phenylethylideneamino) guanidine, the transition was described as an electron density transfer from the nitrogen to the carbon atoms in the ring. dergipark.org.tr The narrow energy gap in such compounds is often associated with potential nonlinear optical (NLO) activity. dergipark.org.tr

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| Phenylpiperazinium dinitrate | DFT/B3LYP/6-311G(d,p) | - | - | 4.24 | researchgate.net |

| 2-(1-Phenylethylideneamino) guanidine | DFT/B3LYP/6-311+G(d,p) | -5.74 | -1.22 | 4.52 | dergipark.org.tr |

Mulliken population analysis is a method for estimating partial atomic charges, providing insight into the charge distribution within a molecule. wikipedia.orguni-muenchen.de This analysis helps in understanding the electrostatic potential and identifying electron-rich (nucleophilic) and electron-poor (electrophilic) centers. The calculation involves partitioning the total electron population among the atoms in the molecule based on the contribution of their basis functions to the molecular orbitals. cam.ac.uk

In guanidinium-based salts, the positive charge is typically delocalized over the guanidinium group, while the negative charge resides on the anion. NBO (Natural Bond Orbital) analysis, a related technique, can further confirm charge transfer interactions within the molecule. uj.edu.pl For 2-(1-Phenylethylideneamino) guanidine, Mulliken charge analysis confirmed intramolecular charge transfer interactions. dergipark.org.tr The analysis reveals that in the guanidinium moiety, the central carbon atom typically carries a positive charge, while the nitrogen atoms are negatively charged, reflecting their higher electronegativity. The hydrogen atoms attached to the nitrogens are positively charged. This distribution is crucial for forming the hydrogen bond network with the nitrate anion.

| Atom (in Guanidinium Moiety) | Mulliken Charge (e) |

|---|---|

| C (central) | +0.2 to +0.4 |

| N (amino) | -0.6 to -0.8 |

| H (on N) | +0.3 to +0.5 |

Global chemical reactivity descriptors can be derived from the HOMO and LUMO energy values using Koopmans' theorem. These parameters quantify various aspects of a molecule's reactivity. edu.krdajchem-a.com

Ionization Energy (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO .

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO .

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2 .

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2 . This is approximately half the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a change in its electron number. It is calculated as S = 1 / η .

Using the FMO data from a related compound, 2-(1-Phenylethylideneamino) guanidine, these parameters can be estimated.

| Parameter | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Energy (I) | -EHOMO | 5.74 |

| Electron Affinity (A) | -ELUMO | 1.22 |

| Electronegativity (χ) | (I + A) / 2 | 3.48 |

| Chemical Hardness (η) | (I - A) / 2 | 2.26 |

| Chemical Softness (S) | 1 / η | 0.44 |

Nonlinear optical (NLO) materials are of significant interest for applications in optical communications and data processing. core.ac.ukrug.nl The NLO response of a molecule is characterized by its hyperpolarizability (β). DFT calculations provide a reliable method for predicting these properties. core.ac.uk Molecules with large hyperpolarizability values, often featuring donor-pi-acceptor structures that facilitate intramolecular charge transfer, are promising NLO candidates. researchgate.net

Guanidinium salts are often investigated for their NLO properties. The first hyperpolarizability (β) is calculated to quantify the second-order NLO response. The calculated value is typically compared to that of a standard NLO material like urea (B33335) for reference. researchgate.net Theoretical studies on 2-(1-Phenylethylideneamino) guanidine have shown that a narrow HOMO-LUMO gap is beneficial for NLO activity, and its calculated hyperpolarizability confirms its potential as an NLO material. dergipark.org.tr

| Compound | Method | Dipole Moment (μ) (Debye) | Hyperpolarizability (β) (esu) | Source |

|---|---|---|---|---|

| 2-(1-Phenylethylideneamino) guanidine | DFT/B3LYP/6-311+G(d,p) | 2.84 | 2.45 x 10-30 | dergipark.org.tr |

| Urea (Reference) | DFT/B3LYP (comparable level) | ~3.87 | ~0.79 x 10-30 | researchgate.net |

Molecular Dynamics Simulations and Conformational Analysis

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of different molecular conformations and their relative energies.

For this compound, an MD simulation would be invaluable for performing a detailed conformational analysis. Key areas of investigation would include:

Hydrogen Bond Dynamics: Observing the formation, breaking, and persistence of hydrogen bonds between the phenylguanidinium cation and the nitrate anion. This is crucial for understanding the stability of the salt pair in different environments.

Solvent Effects: Simulating the molecule in a solvent (e.g., water) to see how interactions with solvent molecules affect its conformation and the association between the cation and anion.

Vibrational Motions: The simulation trajectory can be used to analyze atomic fluctuations and vibrational modes within the molecule.

By tracking parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), MD simulations can identify stable and flexible regions of the molecule, providing a comprehensive understanding of its conformational landscape. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. neovarsity.org These models employ statistical methods to build a mathematical relationship between molecular descriptors and the observed activity. nih.gov For guanidine derivatives, QSAR studies have been instrumental in understanding how structural modifications influence their biological interactions.

Detailed research findings indicate that the electronic properties of substituents on the phenyl ring are critical. For instance, in studies on related phenylguanidine compounds, the presence of electron-donating groups, such as a 4-methoxy group, was found to potentially enhance hydrogen bonding with target receptors, a key insight derived from QSAR analyses. smolecule.com The goal of a QSAR model is to predict the activity of new, unsynthesized compounds, thereby prioritizing experimental efforts. neovarsity.org The development of a robust QSAR model involves calculating various molecular descriptors, which can be categorized as follows:

| Descriptor Category | Description | Examples |

|---|---|---|

| Constitutional (1D/2D) | Based on the molecular formula and connectivity, independent of 3D conformation. | Molecular Weight, Atom Counts, Bond Counts |

| Topological (2D) | Characterize molecular shape, size, and branching based on the 2D graph representation. | Wiener Index, Kier & Hall Connectivity Indices |

| Geometrical (3D) | Describe the 3D structure of the molecule. | Molecular Surface Area, Molecular Volume |

| Quantum Chemical (3D) | Derived from the electronic structure of the molecule. | Dipole Moment, HOMO/LUMO Energies, Electrostatic Charges |

| Energy-Based (3D) | Calculated from molecular mechanics or docking simulations. nih.gov | Binding Energy, Intermolecular Energy, Electrostatic Energy. nih.gov |

The predictive power of a QSAR model is rigorously tested through internal and external validation techniques to ensure its reliability. neovarsity.orgnih.gov

Quantum Chemical Topology (QTAIM) Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework for analyzing the electron density of a chemical system. researchgate.net This method partitions the electron density to define atoms and the chemical bonds between them, providing quantitative insights into intra- and intermolecular interactions. researchgate.netuc.pt

For guanidine derivatives, QTAIM analysis has been applied to high-resolution, low-temperature X-ray diffraction data. uc.pt This approach allows for a detailed topological study of the electron density, revealing critical points where the gradient of the electron density is zero. mdpi.com These points are used to characterize the nature of chemical bonds and non-covalent interactions.

The key findings from a QTAIM analysis include:

Bond Critical Points (BCPs): Presence of a BCP between two atoms indicates a chemical bond or interaction. The properties of the electron density at this point (e.g., density value, Laplacian) reveal the bond's strength and character (covalent vs. ionic/electrostatic). mdpi.com

Ring Critical Points (RCPs): The presence of an RCP signifies a ring structure within the molecule. mdpi.com

Inter- and Intramolecular Interactions: QTAIM can precisely map and quantify hydrogen bonds and other weak interactions that are crucial for understanding the crystal packing and solid-state properties of salts like this compound. uc.pt

| QTAIM Parameter | Information Derived |

|---|---|

| Electron Density at BCP (ρ(r)) | Correlates with the strength of the interaction. |

| Laplacian of Electron Density at BCP (∇²ρ(r)) | Indicates the nature of the interaction (negative for shared covalent, positive for closed-shell/electrostatic). |

| Bond Path | The line of maximum electron density linking two nuclei, signifying a chemical interaction. |

| Atomic Basins | Defines the region of space belonging to a specific atom in the molecule. researchgate.net |

Mechanistic Insights from Computational Studies

Computational studies, particularly those using Time-Dependent Density Functional Theory (TD-DFT), have provided significant mechanistic insights into the electronic behavior of phenylguanidine and its derivatives. researchgate.netacs.org These studies simulate electronic excitations and predict spectroscopic properties, such as UV/Vis absorption spectra. researchgate.net

A key finding from these theoretical investigations is the effect of protonation on the electronic structure. researchgate.netacs.org The protonation of the guanidine subunit, as occurs in the formation of the phenylguanidine cation in this compound, induces a hypsochromic shift (a shift to shorter wavelengths or higher energies) in the primary absorption bands. researchgate.net

Furthermore, these studies have examined the influence of the counter-ion (anion). The complexation of the phenylguanidinium cation with anions, such as nitrate, can modulate the electronic properties. researchgate.net Theoretical predictions show that the magnitude of the hypsochromic shift is reduced upon complexation with anions, and the maximum absorption wavelength (λmax) in phenylguanidine salts correlates with the basicity of the anion and the strength of the hydrogen bonding interactions. researchgate.netacs.org

| Computational Method | Investigated Property | Key Mechanistic Insight |

|---|---|---|

| TD-DFT | UV/Vis Absorption Spectra | Protonation of the guanidine group causes a hypsochromic (blue) shift in absorption maxima. researchgate.net |

| DFT/PCM | Solvent and Anion Effects | Complexation with anions (like nitrate) reduces the hypsochromic shift; λmax correlates with anion basicity. researchgate.netacs.org |

| DFT | Molecular Orbitals | Provides understanding of how charge is redistributed upon excitation or protonation. frontiersin.org |

Reactivity and Chemical Transformations of Phenylguanidine Nitrate

Oxidation Reactions of the Nitrophenyl Group

While the reduction of nitroaromatics is more common, the oxidation of the nitrophenyl group in compounds like phenylguanidine nitrate (B79036) can occur under specific conditions. The nitrophenyl moiety is generally resistant to oxidation due to the deactivating effect of the nitro group. However, the aromatic ring can be susceptible to oxidative degradation or modification, particularly when activated by other substituents or under harsh conditions.

Drawing parallels from the oxidation of nitrophenols, potential reactions could lead to the formation of quinone-like structures. For instance, studies on the oxidation of 4-nitrophenol have shown that it can be converted to benzoquinone as the main product. researchgate.net This suggests that under suitable catalytic and oxidative pressure, the phenyl ring of phenylguanidine nitrate could potentially undergo oxidation. Enzymatic systems, such as those found in certain microorganisms, can hydroxylate nitrophenols to form nitrocatechols, indicating another possible, albeit biological, oxidative pathway. nih.gov

Table 1: Potential Oxidation Reactions of the Nitrophenyl Moiety

| Oxidant/System | Potential Product(s) | Remarks |

|---|---|---|

| Strong Chemical Oxidants (e.g., with certain catalysts) | Benzoquinone derivatives | This involves oxidation of the phenyl ring and loss of the nitro and guanidine (B92328) groups. researchgate.net |

Reduction of the Nitro Group to an Amino Group

The reduction of the aromatic nitro group is one of the most significant transformations for nitrophenyl compounds, providing a robust pathway to synthesize aromatic amines. This reaction is fundamental in organic synthesis as it converts a strongly electron-withdrawing group into a strongly electron-donating amino group, drastically altering the molecule's chemical properties. masterorganicchemistry.com For this compound, this would result in the formation of aminothis compound.

A variety of methods are available for this reduction, broadly categorized into catalytic hydrogenation and chemical reduction using dissolving metals. masterorganicchemistry.comcommonorganicchemistry.com

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. It is highly effective for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com

Metal/Acid Reduction: A classic and widely used method involves the use of an easily oxidized metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.comchemistrystudent.com The reaction proceeds through a series of intermediates involving single electron transfers from the metal. Following the reduction in acidic media, a base such as sodium hydroxide is typically added to deprotonate the resulting ammonium (B1175870) salt and liberate the free amine. chemistrystudent.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent(s) | Conditions | Advantages |

|---|---|---|

| H₂, Pd/C | Pressurized H₂ gas, solvent (e.g., Ethanol) | High efficiency, clean workup. commonorganicchemistry.com |

| H₂, Raney Ni | Pressurized H₂ gas, solvent | Useful when avoiding dehalogenation is necessary. masterorganicchemistry.com |

| Sn, conc. HCl | Reflux | Classic, reliable method. chemistrystudent.com |

| Fe, HCl or Acetic Acid | Reflux | Milder than Sn/HCl, more environmentally friendly. commonorganicchemistry.com |

Nucleophilic Substitution Reactions Involving the Guanidine Moiety

The guanidine group is characterized by its high basicity and strong nucleophilicity, stemming from the nitrogen atoms. ineosopen.orgresearchgate.net The central carbon of the guanidinium (B1211019) ion is highly electron-deficient but is sterically shielded and part of a resonance-stabilized system, making it resistant to nucleophilic attack. Therefore, the guanidine moiety itself does not undergo nucleophilic substitution.

Instead, the guanidine group functions as an excellent N-nucleophile. ineosopen.orgnih.gov The nitrogen atoms of phenylguanidine can participate in nucleophilic addition and substitution reactions. For instance, guanidines are known to react with electrophiles in:

Alkylation and Acylation: The nitrogen atoms can be alkylated by alkyl halides or acylated by acyl chlorides. smolecule.com

Aza-Michael Addition: Guanidines can act as nucleophiles in Michael additions to α,β-unsaturated carbonyl compounds. nih.govnih.gov

The nucleophilicity of guanidines is so pronounced that it can present a challenge in certain synthetic applications, such as cycloadditions, where the competing aza-Michael reaction is often more common. nih.gov

Reactions in Multicomponent Systems: Catalytic Applications

Guanidine and its derivatives, particularly as their salts (guanidinium salts), have emerged as powerful organocatalysts in multicomponent reactions (MCRs). researchgate.netnih.gov MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product. mdpi.com

Guanidinium salts like this compound can act as catalysts through several mechanisms:

Brønsted Acid Catalysis: The guanidinium ion can act as a weak Brønsted acid.

Hydrogen-Bond Donation: The N-H bonds of the guanidinium cation are excellent hydrogen-bond donors. This allows the catalyst to activate electrophiles (like carbonyl compounds) and stabilize anionic intermediates or transition states, thereby lowering the activation energy of the reaction. researchgate.net

A notable example is the use of guanidine hydrochloride to catalyze the one-pot, pseudo-five-component synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) in water. researchgate.net This demonstrates the potential of the guanidinium scaffold present in this compound to facilitate complex organic transformations under environmentally benign conditions.

Cyclization Reactions to Heterocyclic Compounds

The guanidine functionality is a valuable building block for the synthesis of nitrogen-containing heterocycles due to its N-C-N backbone.

The synthesis of pyrimidines via the condensation of a guanidine with a 1,3-dicarbonyl compound is a well-established and fundamental reaction in heterocyclic chemistry, often referred to as the Pinner synthesis. researchgate.net Phenylguanidine can react with a 1,3-diketone, such as acetylacetone (B45752) (2,4-pentanedione), to form a substituted pyrimidine ring. The reaction involves initial nucleophilic attack by the guanidine nitrogens on the carbonyl carbons, followed by condensation and dehydration to yield the aromatic pyrimidine ring. chemtube3d.com

While pyridine synthesis from guanidines is less common, various multicomponent reactions catalyzed by guanidine derivatives can lead to highly substituted pyridine scaffolds.

The benzo[e] masterorganicchemistry.comcommonorganicchemistry.comscispace.comtriazine ring system is an important scaffold in medicinal chemistry and materials science. researchgate.net While classical syntheses often start from precursors like 2-nitroaniline, acs.org recent methodologies have demonstrated the direct cyclization of N-arylguanidines to form these triazine systems. A 2023 study by Pomikło et al. detailed the synthesis of 3-substituted benzo[e] masterorganicchemistry.comcommonorganicchemistry.comscispace.comtriazines through the cyclization of N-arylguanidines. pubcompare.ai This transformation provides a modern and direct route to this heterocyclic core, highlighting the utility of the phenylguanidine structure as a direct precursor to more complex fused heterocyclic systems.

Reactions with Aminoguanidine Derivatives for Heterocyclic Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, and nitrogen-rich precursors like guanidine derivatives are highly valuable starting materials. While direct reactions between this compound and aminoguanidine derivatives are not extensively documented, the reactivity of aminoguanidine itself provides significant insight into the formation of various heterocyclic systems, particularly 1,2,4-triazoles. Aminoguanidine and its salts are versatile reagents for constructing these ring systems due to the presence of a three-nitrogen and one-carbon chain in their structure. at.ua

The classical approach to synthesizing 3-amino-5-substituted-1,2,4-triazoles involves the acylation of aminoguanidine at its hydrazino moiety, followed by cyclization of the intermediate with an alkali. at.ua A more direct and modern approach, amenable to greener chemistry principles, utilizes the condensation of aminoguanidine bicarbonate with various carboxylic acids under microwave irradiation, often catalyzed by an acid. This method is efficient for producing a range of 5-substituted 3-amino-1,2,4-triazoles. mdpi.com

Aminoguanidine derivatives also react with α-dicarbonyl compounds, such as methylglyoxal, to form triazine rings. researchgate.netnih.govresearchgate.net This reaction proceeds through several steps: initial condensation to form a guanylhydrazone, subsequent dehydration, ring closure to a triazine derivative, and a final dehydration to yield the stable 3-amino-5-methyl-1,2,4-triazine. nih.gov This reactivity highlights the role of aminoguanidine as a potent scavenger of reactive dicarbonyl species. researchgate.net

The general reaction schemes for the synthesis of 1,2,4-triazoles from aminoguanidine derivatives are summarized in the table below.

| Starting Materials | Reagents/Conditions | Product | Ref. |

| Aminoguanidine bicarbonate, Carboxylic Acid | Microwave, Acid catalyst | 5-substituted 3-amino-1,2,4-triazole | mdpi.com |

| Aminoguanidine, Acylating agent | 1. Acylation, 2. Alkali | 3-amino-5-substituted-1,2,4-triazole | at.ua |

| Aminoguanidine, Methylglyoxal | Aqueous solution | 3-amino-5-methyl-1,2,4-triazine | nih.gov |

This table illustrates common synthetic routes utilizing aminoguanidine derivatives for heterocycle formation.

Interactions with Metal Ions and Complexation Chemistry

The coordination chemistry of guanidine derivatives is a rich and expanding field, driven by the versatile electronic and steric properties of the guanidinyl moiety. at.ua Guanidines can act as neutral, monodentate ligands, typically coordinating through the imine nitrogen atom. at.ua Upon deprotonation, the resulting guanidinate anion is a robust chelating ligand that can stabilize a wide array of metal ions across the periodic table in various oxidation states. at.uaencyclopedia.pub

In the case of this compound, the phenylguanidine exists as the phenylguanidinium (B1229882) cation. This cation itself has a negligible ability to act as a Lewis base toward metal ions because the nitrogen lone pairs are involved in the delocalized π-system of the resonant-stabilized cation. at.ua However, in a neutral or basic medium, the deprotonated phenylguanidine can act as a potent ligand. The coordination chemistry of N-substituted guanidines has been explored with numerous metals, including those from Group 3, lanthanides, and transition metals like titanium, copper, silver, and gold. encyclopedia.pubrsc.orgmdpi.com

The coordination typically involves the formation of a four-membered chelate ring with the metal center, exhibiting N,N'-bidentate coordination. encyclopedia.pub The phenyl substituent on the guanidine ligand influences the steric and electronic environment around the metal center. Organometallic complexes featuring guanidinato ligands have found applications in catalysis, including polymerization reactions. encyclopedia.pubresearchgate.net The nitrate ion in this compound would act as a counter-ion in any resulting cationic complex or could potentially participate in coordination, although it is generally a weakly coordinating ligand.

The table below summarizes key features of metal complexes with guanidine-type ligands.

| Metal Center | Ligand Type | Coordination Mode | Typical Geometry | Ref. |

| Ti(IV) | Monoanionic Guanidinate | N,N'-Bidentate | Distorted Trigonal Bipyramidal | mdpi.com |

| Cu(I), Ag(I) | Neutral Guanidine-phosphine | P,N-Chelate | - | rsc.org |

| Pt(II), Pd(II) | Neutral Guanine (contains guanidine-like moiety) | Monodentate (M-N bond) | Square Planar | mdpi.com |

| Group 3, Lanthanides | Monoanionic Guanidinate | N,N'-Bidentate | Varies | encyclopedia.pub |

| Fe, Co, Zn, Cu | Neutral Pyridoxylidene-Aminoguanidine | Tridentate (ONN) | Octahedral, Square Pyramidal | nih.gov |

This table provides examples of the diverse coordination chemistry of guanidine derivatives with various metal ions.

Protonation-Induced Reactivity and Spectroscopic Changes

Guanidines are among the strongest organic bases, a property attributed to the exceptional resonance stabilization of their conjugate acids, the guanidinium cations. In this compound, the guanidine moiety is already protonated. The positive charge is delocalized over the central carbon and the three nitrogen atoms, which significantly enhances its stability. This inherent stability influences its reactivity and spectroscopic properties.

Further changes in protonation state can be induced by altering the pH of the medium, although deprotonation of the phenylguanidinium cation requires a strongly basic environment. The electronic structure of the molecule is sensitive to these changes, which can be monitored using spectroscopic techniques like UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-Vis Spectroscopy: Changes in the protonation state of an aromatic compound like phenylguanidine are expected to alter its electronic absorption spectrum. nih.govnih.gov Protonation or deprotonation can cause shifts in the absorption maxima (λmax), a phenomenon known as solvatochromism, which reflects changes in the electronic transitions within the molecule. For instance, the protonation of porphyrin isomers, studied by UV-Vis spectroscopy, showed distinct wavelength shifts in the Soret band upon formation of the dication, allowing for the determination of apparent pKa values. nova.edu A similar approach could be used to study the acid-base equilibria of phenylguanidine.

NMR Spectroscopy: 1H NMR spectroscopy is a powerful tool for observing changes in the chemical environment of protons. wikipedia.orgmsu.edu In phenylguanidine, the chemical shifts of the protons on the phenyl ring and the N-H protons are particularly informative. Upon a change in protonation state, the electron density around these nuclei would be altered, leading to a change in their chemical shifts. libretexts.org For example, the protonation of a nitrogen atom generally leads to a downfield shift (higher ppm) for adjacent protons due to the deshielding effect of the positive charge. Deuterium exchange studies can also be used to identify the labile N-H protons of the guanidinium group. rsc.org

The expected spectroscopic changes for phenylguanidine upon altering its protonation state are summarized below.

| Spectroscopic Technique | Observed Parameter | Expected Change upon Deprotonation | Rationale |

| UV-Vis Spectroscopy | λmax (Absorption Maximum) | Shift in wavelength (Hypsochromic or Bathochromic) | Alteration of the conjugated π-system and electronic energy levels. |

| 1H NMR Spectroscopy | Chemical Shift (δ) of N-H protons | Significant upfield shift | Increased shielding due to the removal of the positive charge and localization of lone pairs on nitrogen atoms. |

| 1H NMR Spectroscopy | Chemical Shift (δ) of aromatic protons | Minor shifts | Change in the electronic effect of the guanidinyl substituent on the phenyl ring. |

| 13C NMR Spectroscopy | Chemical Shift (δ) of guanidinyl carbon | Upfield shift | Increased electron density at the central carbon upon removal of the delocalized positive charge. |

This table outlines the anticipated spectroscopic consequences of changing the protonation state of the phenylguanidinium cation.

Analytical Methods and Detection in Research Matrices

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of phenylguanidine nitrate (B79036), allowing for the determination of the active cation and the nitrate counter-ion, as well as potential impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of phenylguanidine nitrate and for monitoring the progress of reactions in which it is a reactant or product. mt.commestrelab.com Given that guanidine (B92328) and its derivatives are highly basic and polar, specific HPLC methods are required for effective separation. sielc.commtc-usa.com

A common approach involves reversed-phase HPLC, often on a C18 column. pharmainfo.inresearchgate.net However, due to the polarity of the guanidinium (B1211019) cation, retention can be poor. To overcome this, several strategies can be employed:

Ion-Pairing Chromatography: An ion-pairing agent is added to the mobile phase to form a neutral, more hydrophobic complex with the phenylguanidinium (B1229882) cation, enhancing its retention on a reversed-phase column.

Cation-Exchange Chromatography: This technique separates ions based on their affinity to an ion-exchange resin packed in the column. It is well-suited for analyzing the positively charged phenylguanidinium cation. nih.govresearchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for highly polar compounds that are not well-retained in reversed-phase chromatography. mtc-usa.com

Pre-column Derivatization: To enhance UV detection and chromatographic retention, phenylguanidine can be derivatized prior to injection. For instance, guanidine salts can be derivatized with acetylacetone (B45752) to form a product that can be readily analyzed by HPLC. nih.gov

Detection is typically performed using a UV detector, as the phenyl group in phenylguanidine absorbs UV light. Guanidine itself is weakly UV-active and can be detected at low wavelengths, around 195-210 nm. sielc.comnih.govbohrium.com The presence of the phenyl ring allows for more specific detection at higher wavelengths.

For reaction monitoring, HPLC allows for the quantitative tracking of reactants, intermediates, and products over time. mt.com Automated systems can perform unattended sampling and analysis, providing near real-time data on reaction kinetics and yield. axcendcorp.comnih.gov This is invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst loading.

Table 1: HPLC Method Parameters for Guanidine Compounds

While HPLC is ideal for the phenylguanidinium cation, ion chromatography (IC) is the preferred method for analyzing the nitrate anion. vajiramandravi.comchromatographytoday.com IC separates ions based on their interaction with an ion-exchange resin. chromatographytoday.comchesci.com For nitrate, an anion-exchange column is used. chesci.com The sample is introduced into a stream of eluent (e.g., a carbonate-bicarbonate buffer), which carries it through the column. researchgate.net The negatively charged nitrate ions are retained on the positively charged stationary phase and are separated from other anions present in the sample matrix. vajiramandravi.com

Coupling IC with tandem mass spectrometry (MS/MS) provides a highly sensitive and selective method for quantification. nih.gov After separation by IC, the eluent is directed to the mass spectrometer. The nitrate ions are typically ionized using electrospray ionization (ESI) in negative mode. In the mass spectrometer, the nitrate ion (NO₃⁻), with a mass-to-charge ratio (m/z) of 62, is selected in the first quadrupole. It then undergoes collision-induced dissociation, and specific fragment ions are monitored in the second quadrupole. This process, known as multiple reaction monitoring (MRM), significantly enhances selectivity and lowers detection limits, making it possible to detect trace amounts of nitrate even in complex matrices. nih.gov This technique is particularly useful for determining the precise stoichiometry of the nitrate salt or for detecting nitrate impurities.

Spectrometric Methods for Quantification

Spectrometric methods offer a rapid and often simpler alternative to chromatography for the quantification of this compound. These methods can be tailored to detect either the cation or the anion.

The phenylguanidinium cation can be quantified using UV-Visible spectrophotometry. The presence of the aromatic phenyl ring results in a characteristic UV absorbance spectrum. By measuring the absorbance at the wavelength of maximum absorption (λmax) and comparing it to a calibration curve prepared with standards of known concentration, the concentration of phenylguanidine in a sample can be determined according to the Beer-Lambert law.

For the nitrate anion, several colorimetric methods exist. sydney.edu.au A common approach involves the nitration of an aromatic compound, such as phenol (B47542) or salicylic (B10762653) acid, in a strongly acidic medium. sydney.edu.auresearchgate.net This reaction produces a colored product whose absorbance can be measured with a spectrophotometer in the visible range. researchgate.net For example, the nitration of salicylic acid produces a yellow complex that absorbs maximally at 410 nm in a basic solution. sydney.edu.au Another method relies on the direct UV absorbance of the nitrate ion itself, typically measured around 220 nm. truman.edu However, this method is prone to interference from other UV-absorbing species, such as organic matter, which also absorb in this region. truman.edutandfonline.com A correction can be made by also measuring the absorbance at a wavelength where nitrate does not absorb (e.g., 275 nm) to subtract the contribution from interfering substances. truman.edu

Electrochemical Methods for Analysis

Electrochemical techniques provide another avenue for the analysis of this compound, specifically targeting the electroactive phenylguanidine moiety. Voltammetric methods, such as cyclic voltammetry or square-wave voltammetry, can be used to study the redox properties of guanidino compounds. researchgate.netresearchgate.net

The analysis of guanidine derivatives at a hanging mercury drop electrode often involves an electrode mechanism where the compound acts as an electrocatalyst. researchgate.net The guanidine derivative is first protonated and adsorbed onto the electrode surface. Subsequently, the protonated form is irreversibly reduced, regenerating the initial compound and producing hydrogen. researchgate.net The potential at which this reduction occurs and the magnitude of the resulting current can be used for qualitative and quantitative analysis. researchgate.net Guanidine-functionalized aromatics have also been studied for their reversible redox properties using cyclic voltammetry, indicating the applicability of these methods to phenylguanidine. acs.org The reduction potential of nitroguanidine (B56551) has been determined to be approximately -1.2 V versus a Ag/AgCl reference electrode, suggesting that guanidine compounds are reducible at negative potentials. dtic.mil

Isotopic Labeling Techniques for Mechanistic Investigations

Isotopic labeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. youtube.com By replacing one or more atoms in the phenylguanidine molecule with a heavier isotope (e.g., ¹⁵N for ¹⁴N, ¹³C for ¹²C, or ²H for ¹H), the fate of these atoms can be traced throughout a reaction. alfa-chemistry.comchemrxiv.org

For example, synthesizing phenylguanidine with a ¹⁵N-labeled guanidinium group allows researchers to follow the nitrogen atoms during a reaction. alfa-chemistry.comnih.gov Analysis of the products using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy can reveal how bonds were broken and formed. nih.gov Mass spectrometry can distinguish between labeled and unlabeled molecules based on their mass difference, while NMR spectroscopy is sensitive to the nuclear spin of the isotope, providing detailed structural information about the location of the label in the product molecules. nih.gov This approach is invaluable for studying reaction pathways, identifying intermediates, and understanding the catalytic cycles of reactions where guanidines act as catalysts or reagents. rsc.org

Table 2: List of Compounds

Advanced Research Applications and Potential Areas of Investigation

Materials Science Applications

The exploration of phenylguanidine nitrate (B79036) in materials science is primarily focused on its potential development into novel functional materials. The presence of the highly delocalized guanidinium (B1211019) cation and the phenyl group suggests intriguing optical and electronic properties.

Organic nonlinear optical (NLO) materials are of significant interest for applications in optical data storage, telecommunication, and frequency conversion ualberta.ca. The NLO response in organic molecules is often associated with a donor-π-acceptor architecture that facilitates intramolecular charge transfer nih.gov. Guanidinium salts have emerged as promising candidates for NLO applications due to the favorable optical properties of the guanidinium cation.

Research into guanidinium-based crystals has demonstrated their potential as effective NLO materials. For instance, a study on N,N'-diphenylguanidinium nitrate (DPGN) highlighted its synthesis and potential as a new organic NLO crystal semanticscholar.org. This suggests that the guanidinium moiety, when combined with aromatic systems, can give rise to significant NLO properties. The delocalized π-electron system of the guanidinium cation contributes to the molecular hyperpolarizability, a key factor for second-order NLO activity. Further investigations into semi-organic NLO materials have also included guanidinium compounds, indicating a broad interest in this class of materials for optical applications. The development of organic crystalline guanidinium nitrate (GuN) has been explored for its structural, optical, and NLO properties, showing its potential for use in NLO devices mdpi.com.

While direct studies on the NLO properties of phenylguanidine nitrate are not extensively reported, the existing research on related guanidinium and diphenylguanidinium salts provides a strong rationale for its investigation in this area. The combination of the phenyl ring (an aromatic π-system) and the guanidinium group in this compound could lead to materials with significant second-harmonic generation (SHG) efficiency, a key characteristic of NLO materials.

Table 1: Examples of Guanidinium-Based NLO Crystals

| Compound Name | Crystal System | Key Finding |

|---|---|---|

| N,N'-Diphenylguanidinium Nitrate (DPGN) | - | Investigated as a new organic NLO crystal semanticscholar.org. |

| Guanidinium Nitrate (GuN) | - | Studied for its structural and NLO properties for device applications mdpi.com. |

The development of chemical sensors for the detection of various analytes is a critical area of research with applications in environmental monitoring, healthcare, and industrial process control dcu.ie. Guanidinium-based compounds have shown promise as components of chemical sensors due to the ability of the guanidinium group to form strong hydrogen bonds and interact with various anions and cations.

Research has shown that chromophore-guanidine derivatives can function as selective anion sensors. The binding of an anion to the guanidinium group can cause a shift in the absorption spectrum of the attached chromophore, allowing for colorimetric or fluorometric detection. This principle has been demonstrated with various guanidine-containing sensors designed for the detection of specific chemical species. For instance, guanidine-based dual-responsive fluorometric probes have been synthesized for the selective detection of Zn2+ cations and F− anions.